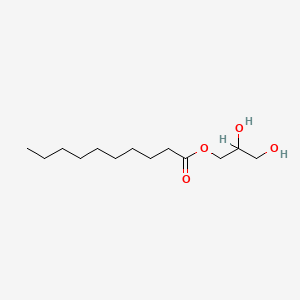
2,3-Dihydroxypropyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white, stable powder with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. One efficient method involves a solvent-free, microwave-assisted synthesis, which uses glycidol or glycerol carbonate as glycerol derivatives . This method is advantageous due to its high yield and environmentally friendly conditions. Industrial production often involves similar esterification processes, optimized for large-scale manufacturing.
Analyse Chemischer Reaktionen
2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic or acidic conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl decanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and as a surfactant in chemical reactions.
Biology: This compound is utilized in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: It is explored for its potential antimicrobial properties and its role in enhancing the bioavailability of certain drugs.
Industry: This compound is used in the production of cosmetics, personal care products, and as an emulsifier in food products .
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxypropyl decanoate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This compound also acts as a substrate for lipases, which hydrolyze it into glycerol and decanoic acid. These interactions are crucial for its biological and industrial functions .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydroxypropyl decanoate can be compared with other monoester lipids such as:
Glyceryl laurate: Similar in structure but derived from lauric acid, it has different physical properties and applications.
Glyceryl stearate: Derived from stearic acid, it is used more extensively in cosmetics due to its higher melting point.
Glyceryl oleate: Derived from oleic acid, it is known for its emollient properties and is widely used in skincare products.
The uniqueness of this compound lies in its specific fatty acid chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
69070-60-6 |
|---|---|
Molekularformel |
C13H26O4 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
LKUNXBRZDFMZOK-GFCCVEGCSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@@H](CO)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
| 69070-60-6 | |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
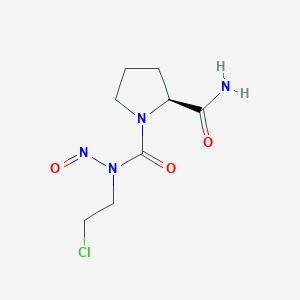
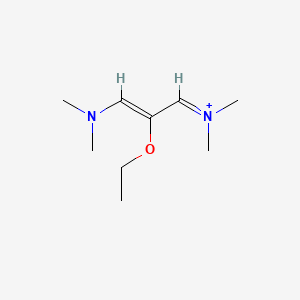

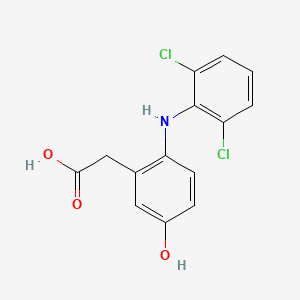
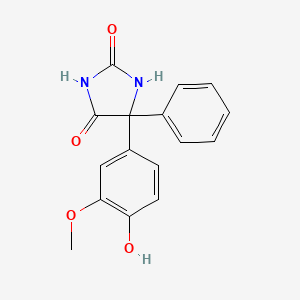

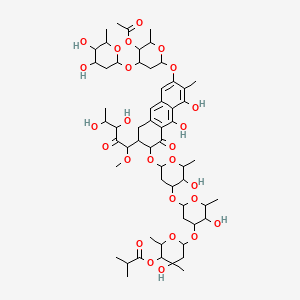
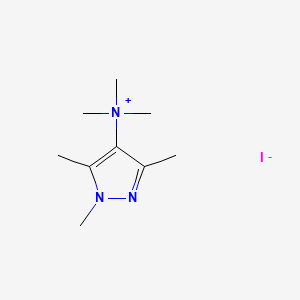
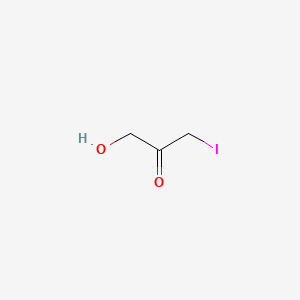

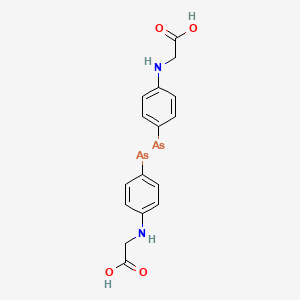
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
